

Ethyl Linoleate-d5: Structural Characterization, Molecular Dynamics, and Applications in Lipidomics

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Compound of Interest

Compound Name: Ethyl Linoleate-d5

CAS No.: 1331665-14-5

Cat. No.: B590019

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Executive Summary

In the fields of targeted lipidomics and forensic toxicology, the precise quantification of lipid metabolites requires robust internal standards to correct for matrix effects and extraction variances. **Ethyl Linoleate-d5** serves as a premier stable isotope-labeled (SIL) internal standard. As the deuterated counterpart to endogenous ethyl linoleate—a primary fatty acid ethyl ester (FAEE) formed via the non-oxidative metabolism of ethanol—this compound is indispensable for verifying in utero ethanol exposure and chronic alcohol consumption. This whitepaper details its structural properties, the mechanistic rationale behind its use in mass spectrometry, and a self-validating protocol for its application in complex biological matrices.

Structural and Physicochemical Characterization

Ethyl Linoleate-d5 is the stable isotope-labeled ethyl ester of linoleic acid, an essential omega-6 fatty acid. The structural integrity of this molecule is defined by an 18-carbon aliphatic chain containing two cis double bonds at the 9th and 12th positions (9Z, 12Z).

The critical modification lies in the esterification group: the standard ethyl moiety (-CH₂CH₃) is replaced with a fully deuterated ethyl group (-CD₂CD₃). This specific isotopic labeling yields a molecular formula of C₂₀H₃₁D₅O₂ and a molecular weight of 313.53 g/mol [1].

By localizing the deuterium atoms on the ethyl group rather than the unsaturated fatty acid backbone, manufacturers prevent unexpected hydrogen-deuterium exchange (HDX) during rigorous extraction conditions, thereby preserving the isotopic purity of the standard[1].

Quantitative Data Summary

The following table summarizes the physicochemical properties of the deuterated standard compared to its endogenous counterpart, highlighting the critical mass shift utilized in mass spectrometry:

Parameter	Ethyl Linoleate (Endogenous)	Ethyl Linoleate-d5 (Internal Standard)
Chemical Formula	C ₂₀ H ₃₆ O ₂	C ₂₀ H ₃₁ D ₅ O ₂
Molecular Weight	308.50 g/mol	313.53 g/mol
Monoisotopic Mass	308.2715 Da	313.3029 Da
CAS Registry Number	544-35-4	1331665-14-5 / 1169764-57-1
Physical State	Colorless Oil	Colorless Oil
Isotopic Shift (Δm/z)	N/A	+5.0314 Da

Data synthesized from 1[1] and .

Mechanistic Role in Mass Spectrometry

The causality behind selecting a +5 Da mass shift (d5) is rooted in the physics of mass spectrometry. When conducting targeted lipidomics, the endogenous presence of heavy isotopes (primarily ¹³C) creates a natural isotopic envelope. For a 20-carbon molecule like ethyl linoleate, the M+2 peak is statistically significant.

Utilizing a generic +2 or +3 Da labeled standard risks isotopic cross-talk between the endogenous analyte's heavy isotopes and the internal standard's monoisotopic mass. The incorporation of five deuterium atoms (+5.0314 Da) completely isolates the standard's signal from the endogenous envelope. This ensures absolute signal-to-noise clarity during Multiple Reaction Monitoring (MRM)[2].

Metabolic esterification of ethanol and linoleic acid to form the ethyl linoleate biomarker.

Self-Validating Experimental Protocol: Meconium Extraction

Fatty acid ethyl esters (FAEEs), including ethyl linoleate, are direct biomarkers for fetal alcohol exposure. Because meconium is a highly complex, lipid-rich matrix, analyzing it without a self-validating internal control system will inevitably lead to ion suppression and false negatives.

The following protocol details the² using **Ethyl Linoleate-d5**[2].

Step-by-Step Methodology

Step 1: Matrix Preparation & Early Spiking

- Weigh exactly 100 mg of meconium into a glass centrifuge tube.
- Self-Validation Control: Prepare a parallel "Matrix Blank" (meconium from a confirmed non-exposed neonate) to establish baseline noise and verify the absence of endogenous FAEE interference.
- Causality Check: Spike 50 μ L of a 1 μ g/mL **Ethyl Linoleate-d5** working solution into the raw matrix before any solvent is added. Spiking early ensures the internal standard undergoes the exact same physical shear forces and evaporative losses as the endogenous analyte, perfectly preserving the quantitative ratio.

Step 2: Homogenization & Liquid-Liquid Extraction (LLE)

- Add 2 mL of Methanol:Dichloromethane (1:1, v/v) to the sample.
- Homogenize for 2 minutes using a bead beater, then centrifuge at 4000 x g for 10 minutes.

- Causality Check: Dichloromethane efficiently partitions the highly lipophilic ethyl linoleate, while methanol precipitates matrix proteins and polar interferents. Collect the organic supernatant.

Step 3: Solid Phase Extraction (SPE) Cleanup

- Condition an Aminopropyl (NH₂) SPE cartridge with 3 mL of hexane.
- Load the organic extract onto the column.
- Elute the neutral lipid fraction (containing the target FAEEs and the d5-IS) with 3 mL of Hexane:Ethyl Acetate (95:5, v/v).
- Causality Check: The aminopropyl stationary phase retains free fatty acids (like unesterified linoleic acid) via strong ionic interactions, preventing them from causing isobaric interference in the MS source.

Step 4: LC-MS/MS Acquisition & Validation

- Reconstitute the dried eluate in 100 µL of Acetonitrile and inject 5 µL onto a C18 UPLC column.
- Monitor the specific MRM transitions:
 - Unlabeled Ethyl Linoleate:m/z 309.3 → 263.3
 - **Ethyl Linoleate-d5**:m/z 314.3 → 263.3
- Self-Validation Control: Evaluate the absolute peak area of the **Ethyl Linoleate-d5** standard across all samples. A variance of >20% in the IS peak area flags severe matrix suppression or an extraction failure, automatically invalidating the batch to prevent inaccurate reporting.

Self-validating sample preparation and LC-MS/MS quantification workflow utilizing d5-standard.

References

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Sources

- [1. Ethyl Linoleate-d5 | Benchchem \[benchchem.com\]](#)
- [2. Validation of a novel method to identify in utero ethanol exposure: simultaneous meconium extraction of fatty acid ethyl esters, ethyl glucuronide, and ethyl sulfate followed by LC-MS/MS quantification - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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